molecular formula C9H8N2O2 B12900108 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one CAS No. 28740-63-8

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12900108
CAS No.: 28740-63-8
M. Wt: 176.17 g/mol
InChI Key: ZOOHSVUIPYTRCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a methyl group at the 5-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method is the reaction of 2-phenylacetohydrazide with acetic anhydride under reflux conditions. The reaction proceeds as follows:

    Step 1: 2-Phenylacetohydrazide is reacted with acetic anhydride.

    Step 2: The mixture is heated under reflux for several hours.

    Step 3: The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Functionalized oxadiazole derivatives.

Scientific Research Applications

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one varies depending on its application:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.

    5-Methyl-1,3,4-oxadiazole: Lacks the phenyl group at the 3-position.

    2,5-Diphenyl-1,3,4-oxadiazole: Contains an additional phenyl group at the 2-position.

Uniqueness

5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group enhances its reactivity and potential for diverse applications.

Properties

CAS No.

28740-63-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methyl-3-phenyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C9H8N2O2/c1-7-10-11(9(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

ZOOHSVUIPYTRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.